Anti-Plasmodial DHODH Inhibitory Potency: N-(3,4-Difluorophenyl)-2-methylbenzamide Core Scaffold Achieves Sub-Micromolar IC50
The N-(3,4-difluorophenyl)-2-methylbenzamide core scaffold, evaluated in its 3-nitro substituted derivative form (N-(3,4-difluorophenyl)-2-methyl-3-nitrobenzamide), demonstrates an IC50 of 260 nM against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [1]. This value serves as a scaffold-relevant benchmark for anti-plasmodial activity. In the same assay system, the identical compound exhibits an IC50 of 200,000 nM (200 μM) against human DHODH, corresponding to a >769-fold selectivity index for the parasite enzyme over the human ortholog [1]. The 2-methyl substitution on the benzamide ring is critical; within a series of substituted benzamide derivatives, the 2-Me analog (lead compound) exhibited an IC50 of 8.7 ± 0.7 μM against the relevant target, whereas the 3-Me, 4-Me, and 2-OMe analogs showed IC50 values of 14.8, 29.1, and 90 μM, respectively, representing a >10-fold loss of potency for the 4-substituted and 2-methoxy variants [2].
| Evidence Dimension | Enzyme inhibitory potency (IC50) and species selectivity |
|---|---|
| Target Compound Data | IC50 = 260 nM (PfDHODH); IC50 = 200,000 nM (human DHODH) |
| Comparator Or Baseline | 2-Me benzamide analog: IC50 = 8.7 μM; 3-Me: 14.8 μM; 4-Me: 29.1 μM; 2-OMe: 90 μM |
| Quantified Difference | PfDHODH vs. human DHODH: 769-fold selectivity; 2-Me vs. 4-Me: 3.3-fold potency advantage; vs. 2-OMe: >10-fold advantage |
| Conditions | Colorimetric DCIP method; pH 8.0; 2°C (PfDHODH); enzyme inhibition assay in benzamide SAR study |
Why This Matters
For antimalarial screening programs, the 3,4-difluorophenyl-2-methylbenzamide scaffold provides a validated starting point with demonstrable parasite selectivity that is not replicated by regioisomeric or non-fluorinated analogs.
- [1] BindingDB. BDBM15352: N-(3,4-difluorophenyl)-2-methyl-3-nitrobenzamide. IC50 (PfDHODH) = 260 nM; IC50 (human DHODH) = 200,000 nM. Assay: colorimetric DCIP method, pH 8.0, 2°C. View Source
- [2] M. Irene L. Soares et al. J. Med. Chem. 2009, 52(16), 5228–5240. Table 1: IC50 values for substituted benzamide derivatives (2-Me: 8.7 ± 0.7 μM; 3-Me: 14.8 ± 5.0 μM; 4-Me: 29.1 ± 3.8 μM; 2-OMe: 90 ± 26 μM). View Source
